molecular formula C9H18N2O4S B2593164 Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide CAS No. 2155852-62-1

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

Cat. No. B2593164
CAS RN: 2155852-62-1
M. Wt: 250.31
InChI Key: PVYHZDWYMXNDJQ-UHFFFAOYSA-N
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Description

“Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide” includes a thiazolidine motif, which is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . They are involved in various chemical reactions, including multicomponent reactions, click reactions, and nano-catalysis .


Physical And Chemical Properties Analysis

The physical form of “Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide” is oil . Its IUPAC name is 2- (pyrrolidin-3-yl)isothiazolidine 1,1-dioxide acetate . It has a molecular weight of 250.32 .

Scientific Research Applications

Acetic Acid in Scientific Research

Acetic acid, a simple carboxylic acid, is widely recognized for its role in industrial processes, environmental science, and organic synthesis. It serves as a critical solvent and reagent in the synthesis of various chemical compounds. For instance, acetic acid is involved in the production of vinyl acetate monomer (VAM), a precursor to polyvinyl acetate and other polymers (Kitis, 2004; Aminabhavi & Toti, 2003). It is also used in the pervaporation separation process, offering an economical and environmentally friendly method for separating acetic acid from aqueous solutions, highlighting its significance in recycling and waste reduction efforts.

Thiazolidine Derivatives in Scientific Research

Thiazolidine derivatives, characterized by a saturated five-membered ring containing sulfur and nitrogen atoms, exhibit a broad spectrum of biological activities and are subjects of interest in medicinal chemistry. These compounds are investigated for their antimicrobial, anti-inflammatory, and anticancer properties, making them potential candidates for drug development (Sahiba et al., 2020). The versatility of thiazolidines in chemical synthesis also extends to their use as intermediates in the production of various biologically active molecules. Their pharmacological relevance is further emphasized through studies exploring their synthesis and application in creating novel therapeutic agents.

Applications Beyond Biomedicine

In addition to biomedical applications, acetic acid and thiazolidine derivatives find utility in environmental science and industrial applications. Acetic acid is used in wastewater treatment as a disinfectant due to its efficacy in eliminating a wide range of microbial pathogens without leaving toxic residues (Kitis, 2004). Similarly, thiazolidine derivatives are explored for their potential in environmental remediation, serving as ligands in the formation of complexes with heavy metals, thereby aiding in pollution control and metal recovery efforts.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the hazard classifications . The safety information includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.C2H4O2/c10-12(11)5-1-4-9(12)7-2-3-8-6-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHZDWYMXNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(S(=O)(=O)C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

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